

# A Comparative Analysis of Gene Expression Profiles: Ceceline vs. Harmine

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## Compound of Interest

Compound Name: Ceceline

Cat. No.: B1236838

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A direct comparative analysis of the gene expression profiles induced by **Ceceline** and the alkaloid harmine is not possible at this time due to a lack of available scientific literature on the molecular effects of **Ceceline**. Extensive searches for studies investigating the impact of **Ceceline** on gene expression or its underlying signaling pathways have yielded no specific results.

In stark contrast, a significant body of research details the multifaceted effects of harmine on cellular signaling and gene expression. This guide will summarize the known effects of harmine to provide a baseline for future comparative studies, should data on **Ceceline** become available.

## Harmine: A Multi-faceted Modulator of Gene Expression

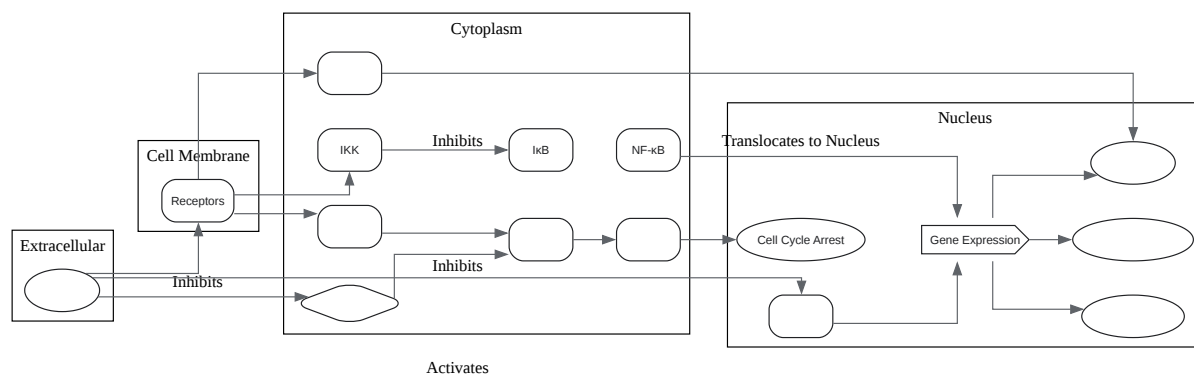
Harmine, a  $\beta$ -carboline alkaloid, has been shown to influence a variety of signaling pathways, leading to widespread changes in gene expression. These alterations are implicated in its diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

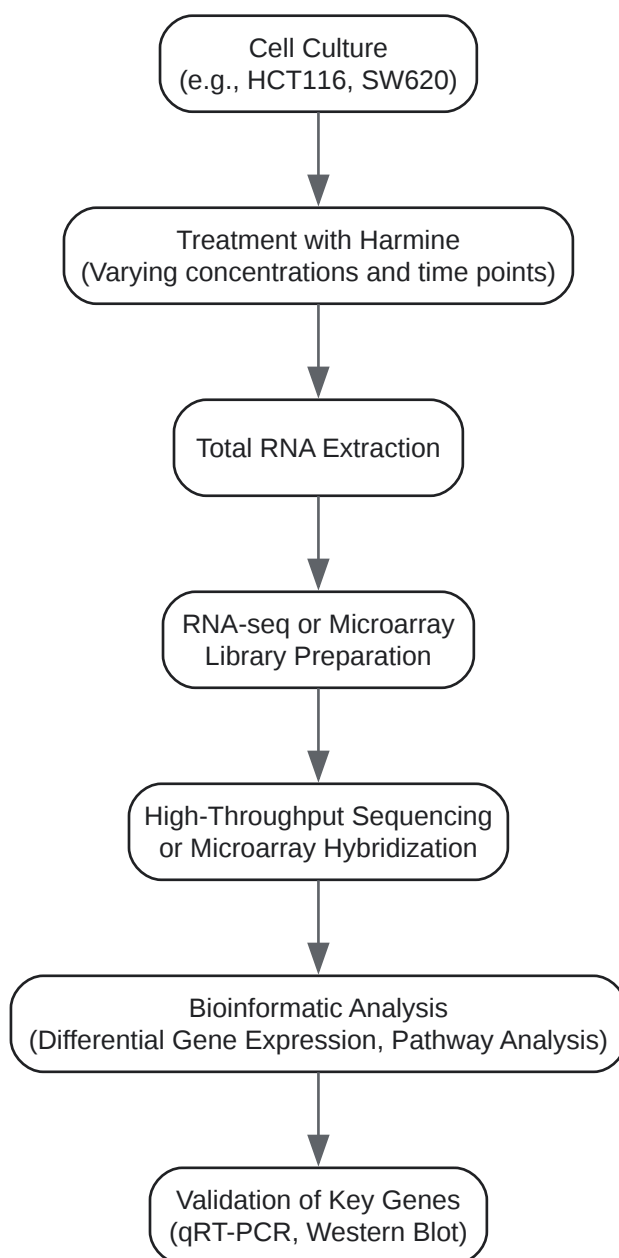
## Key Signaling Pathways Modulated by Harmine

Experimental data indicates that harmine exerts its effects by targeting several key cellular signaling cascades:

- **PI3K/AKT/mTOR Pathway:** Harmine has been observed to inhibit this critical pathway, which is frequently dysregulated in cancer. This inhibition can lead to cell cycle arrest and apoptosis.[\[1\]](#)
- **ERK Pathway:** The extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and survival, is also modulated by harmine. Inhibition of this pathway contributes to harmine's anti-proliferative effects.[\[1\]](#)[\[2\]](#)
- **NF-κB Signaling:** Harmine has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. This action likely underlies its anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[\[3\]](#)[\[4\]](#)
- **p53 Signaling:** Harmine can induce the expression of p53 target genes. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activation by harmine can lead to apoptosis in cancer cells.
- **Neurotrophin Signaling:** In the context of the nervous system, harmine has been found to positively regulate the neurotrophin signaling pathway, potentially contributing to its neuroprotective effects.[\[5\]](#)
- **DYRK1A Inhibition:** Harmine is a known inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition can impact various downstream pathways, including the AKT pathway, and is relevant to its potential therapeutic applications.[\[6\]](#)

The following diagram illustrates the major signaling pathways affected by harmine.





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